Etioporphyrin I Nickel

Catalog No.
S1780011
CAS No.
14055-19-7
M.F
C32H36N4Ni
M. Wt
535.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etioporphyrin I Nickel

CAS Number

14055-19-7

Product Name

Etioporphyrin I Nickel

IUPAC Name

nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide

Molecular Formula

C32H36N4Ni

Molecular Weight

535.3 g/mol

InChI

InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2

InChI Key

SPKLBIKKHWTZSI-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni]

Synonyms

Etioporphyrin I, Ni deriv.; Nickel (II) Etioporphyrin I; (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel;[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel;[Etioporphyrin 1-ato(2-)]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2]

Photosensitizer in Photodynamic Therapy (PDT):

PDT is a light-based treatment used for various conditions, including cancer. Certain molecules, called photosensitizers, can absorb light and transfer the energy to nearby molecules, causing cell death. Research suggests that Ni(EP) may have potential as a photosensitizer []. Studies have explored its ability to generate reactive oxygen species (ROS) upon light activation, which can be cytotoxic to cancer cells [].

Gas Sensor Development:

Porphyrin metal complexes, including Ni(EP), have been investigated for their potential use in gas sensors. These sensors rely on the interaction between gas molecules and the porphyrin ring structure, leading to changes in electrical properties. A study examining various porphyrin-based sensors, including Ni(EP), suggests promise for developing new gas sensors with improved characteristics [].

Building Block for Advanced Materials:

The unique structure and properties of Ni(EP) make it a potential building block for novel materials. Patent applications describe methods for producing Ni(EP) as a starting material for photosensitizers or for creating more complex photosensitizer molecules used in PDT [].

Etioporphyrin I Nickel is a metalloporphyrin compound characterized by its unique structure and properties. It has the molecular formula C32H36N4NiC_{32}H_{36}N_{4}Ni and a molecular weight of approximately 535.3 g/mol. This compound features a nickel ion coordinated to an etioporphyrin ligand, which is derived from the bromination and cyclization of kryptopyrrole. The presence of nickel in the porphyrin structure imparts distinct electronic properties, making it valuable in various chemical and biological applications .

The specific mechanism of action for Etioporphyrin I Nickel is not well-defined in current research. However, its potential lies in its structural similarity to heme, a biological molecule crucial for oxygen transport in red blood cells []. Further research is needed to understand how the nickel center might alter the molecule's functionality compared to heme.

  • Oxidation: Under specific conditions, this compound can be oxidized to form nickel (III) or nickel (IV) complexes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can produce nickel (I) or nickel (0) species, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ligands in the porphyrin ring may be substituted by other groups, depending on the nucleophiles or electrophiles used in the reaction .

The major products formed from these reactions are contingent upon the reaction conditions and reagents employed.

Etioporphyrin I Nickel exhibits notable biological activities, particularly in its interactions with enzymes and proteins. It has been studied for its potential role as a catalyst in biological oxidation processes, similar to heme-containing proteins like hemoglobin. The compound's ability to facilitate electron transfer makes it a candidate for applications in bio-catalysis and as a model for studying metalloproteins . Furthermore, its interaction with asphaltene aggregates in crude oil suggests potential implications for petroleum chemistry .

The synthesis of Etioporphyrin I Nickel involves several key steps:

  • Bromination of Kryptopyrrole: Kryptopyrrole is brominated in ethyl acetate to yield monobromo-dipyrromethene.
  • Cyclization: The monobromo-dipyrromethene undergoes cyclization to form etioporphyrin I.
  • Metallation: Finally, etioporphyrin I is metallated with a nickel (II) salt to produce Etioporphyrin I Nickel.

Industrial methods for synthesis often optimize these steps for higher yields and purity, utilizing high-purity reagents and controlled conditions .

Etioporphyrin I Nickel finds applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions, particularly oxidation and reduction processes.
  • Electronics: Due to its unique electronic properties, it is explored for use in electronic devices.
  • Medicine: Its potential as a therapeutic agent is under investigation, particularly in relation to its biological activity .

Research has indicated that Etioporphyrin I Nickel interacts with various biomolecules, which may influence its catalytic properties and biological functions. Studies have shown that metalloporphyrins can bind to asphaltene aggregates, affecting their stability and reactivity within crude oil . Additionally, investigations into its redox activity suggest that it may facilitate significant oxidation reactions relevant to both environmental chemistry and industrial processes .

Etioporphyrin I Nickel shares structural similarities with several other metalloporphyrins:

CompoundKey FeaturesUnique Aspects
Protoporphyrin IX NickelContains different substituents on the porphyrin ringMore extensively studied for biological roles
Tetraphenylporphyrin NickelPhenyl groups attached to the porphyrin ringUsed primarily in photophysical studies
Vanadyl EtioporphyrinContains vanadium instead of nickelExplored for different catalytic properties

Etioporphyrin I Nickel's uniqueness lies in its specific substituents and nickel coordination, which endows it with distinct redox properties and makes it suitable for diverse applications . Its interactions with organic compounds also differentiate it from other metalloporphyrins, positioning it as an important subject of research in both chemistry and biochemistry.

Hydrogen Bond Acceptor Count

4

Exact Mass

534.229339 g/mol

Monoisotopic Mass

534.229339 g/mol

Heavy Atom Count

37

Dates

Modify: 2023-08-15

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